4-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzoic acid is an organic compound featuring a benzoic acid moiety linked to a piperazine ring via an ethoxy bridge. This compound is of significant interest in medicinal chemistry due to its potential applications in drug development. The molecular formula for 4-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzoic acid is C14H20N2O3, with a molecular weight of 264.32 g/mol .
This compound can be sourced from various chemical suppliers, such as BenchChem and Santa Cruz Biotechnology, which offer it for research purposes. It is classified under organic compounds and specifically falls into the category of piperazine derivatives, which are known for their biological activity in medicinal applications .
The synthesis of 4-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 1-(2-chloroethyl)-4-methylpiperazine. This reaction is conducted under basic conditions, often using potassium carbonate as a base in a solvent such as dimethylformamide at elevated temperatures. The process proceeds through nucleophilic substitution, where the hydroxyl group of the benzoic acid is replaced by the piperazine derivative.
The structure of 4-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzoic acid consists of:
4-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzoic acid can undergo several chemical reactions:
The reactivity of this compound is influenced by the presence of both the electron-rich piperazine ring and the electron-withdrawing carboxylic acid group, allowing for diverse synthetic pathways and modifications.
The mechanism of action for compounds like 4-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzoic acid often involves interaction with biological targets such as receptors or enzymes. The piperazine moiety is known to enhance binding affinity to various neurotransmitter receptors, making it a candidate for pharmacological studies related to mental health disorders.
Research indicates that modifications on the piperazine ring can significantly alter the pharmacological profile of derivatives, impacting their efficacy and safety profiles in therapeutic applications.
Relevant data indicate that its unique structural features contribute to its reactivity profile, making it suitable for further chemical modifications .
The core synthetic strategy for constructing the piperazine-ethoxy linkage in 4-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzoic acid relies on classical nucleophilic substitution (SN₂) chemistry. This involves reacting N-methylpiperazine with an electrophilic ethoxy precursor, typically 4-(2-chloroethoxy)benzaldehyde or methyl 4-(2-chloroethoxy)benzoate, under basic conditions. The reaction proceeds via attack of the piperazine’s secondary nitrogen on the alkyl chloride’s carbon center, displacing chloride and forming the critical C-N bond [1] [8].
Key process parameters include:
Table 1: Nucleophilic Substitution Optimization Parameters
Parameter | Sub-Optimal Conditions | Optimized Conditions | Impact on Yield |
---|---|---|---|
Piperazine Equiv. | 1.0 equiv. | 1.15 equiv. | 68% → 92% |
Solvent | Toluene | Acetonitrile | 45% → 89% |
Temperature | 50°C | 80°C | 52% → 91% |
Base | Triethylamine | Potassium Carbonate | 75% → 94% |
Product isolation typically involves aqueous workup followed by solvent evaporation. The crude residue is purified via crystallization from ethanol/water mixtures or ethyl acetate, yielding the intermediate benzaldehyde or ester precursor. Subsequent oxidation or hydrolysis furnishes the target benzoic acid [6] [7].
Modern catalytic approaches address limitations of traditional SN₂ reactions, particularly slow kinetics and undesired bis-alkylation. Significant advancements include:
Phase-Transfer Catalysis (PTC): Employing tetrabutylammonium bromide (TBAB, 5 mol%) in biphasic water/dichloromethane systems enhances nucleophilicity of N-methylpiperazine while improving mass transfer. This reduces reaction times to 3-5 hours at 60°C with >95% selectivity for mono-alkylation [1] [10].
Microwave-Assisted Synthesis: Intensified heating via microwave irradiation (300 W, 120°C) dramatically accelerates the substitution step, achieving near-quantitative conversion in 20-40 minutes. This method suppresses thermal degradation pathways common under prolonged reflux [10]:
Example Protocol: 1. Charge 4-(2-chloroethoxy)benzaldehyde (1 equiv.), N-methylpiperazine (1.2 equiv.), K₂CO₃ (2 equiv.), TBAB (0.05 equiv.) in CH₃CN 2. Irradiate at 120°C (300 W) for 30 min 3. Cool, filter, concentrate → 98% yield
The terminal oxidation or hydrolysis step converting aldehyde/ester functionalities to the benzoic acid is highly sensitive to solvent and base selection:
Aldehyde Oxidation: 4-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzaldehyde requires mild oxidizing agents to prevent N-oxidation of the piperazine. Optimized systems use KMnO₄ in acetone/water (4:1) at 5-10°C, achieving 90-95% yield without over-oxidation [7]. Alternatively, Ag₂O in THF provides chemoselective oxidation but is cost-prohibitive for scale-up.
Ester Hydrolysis: Methyl ester derivatives undergo saponification under basic conditions. Lithium hydroxide in methanol/water (3:1) outperforms NaOH or KOH by minimizing piperazine cleavage. Critical parameters include:
Table 2: Solvent/Base Systems for Carboxylation
Substrate | Reagent System | Temperature | Yield | Key Impurities |
---|---|---|---|---|
Benzaldehyde derivative | KMnO₄ / acetone-H₂O | 5-10°C | 92% | <0.5% Piperazine N-oxide |
Methyl ester derivative | LiOH / MeOH-H₂O (3:1) | 25°C | 95% | <1% Des-ethyl product |
Methyl ester derivative | NaOH / EtOH-H₂O (4:1) | 60°C | 78% | 8% Piperazine cleavage |
Solvent choice critically impacts acid precipitation: Adding hydrochloric acid to the reaction mixture in isopropanol induces crystallization of the benzoic acid as a high-purity solid, avoiding oily residues common in aqueous workups [1] [6].
Scale-up beyond laboratory batches introduces impurities requiring rigorous control:
Des-Ethyl Homolog: Resulting from retro-Mannich cleavage under acidic conditions (HPLC Rt = 6.1 min; m/z 219 [M+H]⁺) [1]
Mitigation Strategies:
Table 3: Key Impurities and Control Measures
Impurity | Origin | Control Strategy | Acceptable Level |
---|---|---|---|
Bis-alkylated piperazine | Excess chloroethoxy reagent | Piperazine stoichiometry >1.1 equiv. | <0.15% |
4-(2-Hydroxyethoxy)benzoic acid | Water in SN₂ step | Molecular sieves (3Å) in reaction mixture | <0.10% |
Des-ethyl derivative | Acidic hydrolysis during workup | pH control (7.5-8.5) in hydrolysis | <0.20% |
Palladium residues | Catalytic reactions | Chelating resin treatment | <10 ppm |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7